



Application Notes and Protocols for IGF-1R Kinase Activity Assay

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Compound of Interest		
Compound Name:	IGF-1R inhibitor-2	
Cat. No.:	B15143452	Get Quote

These application notes provide detailed protocols for determining the kinase activity of Insulinlike Growth Factor 1 Receptor (IGF-1R) in the presence of an inhibitor, referred to here as **IGF-1R** inhibitor-2. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and cancer research.

Introduction to IGF-1R

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Upon binding its ligands, primarily IGF-1 and IGF-2, the receptor undergoes autophosphorylation, activating downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways.[1] [2][3] Overexpression and overactivation of IGF-1R have been implicated in the development and progression of various cancers, making it a significant target for cancer therapy.[1][3][4][5] IGF-1R inhibitors are being developed to block these signaling pathways, thereby reducing tumor growth and promoting cancer cell death.[1][2]

Principle of the Kinase Activity Assay

The kinase activity of IGF-1R is determined by measuring the transfer of a phosphate group from ATP to a substrate. Inhibition of this activity by a compound like **IGF-1R inhibitor-2** can be quantified by a decrease in substrate phosphorylation. This can be assessed through various methods, including biochemical assays using purified enzymes and cell-based assays that measure the downstream effects of IGF-1R activation in a cellular environment.



Data Presentation

The potency of various IGF-1R inhibitors is typically determined by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for several known IGF-1R inhibitors.

Inhibitor	IGF-1R IC50 (nM)	Insulin Receptor (IR) IC50 (nM)	Other Kinases Inhibited (IC50)
Linsitinib (OSI-906)	35	75	No significant activity against a panel of other kinases.[6][7]
BMS-754807	1.8	1.7	Met (6 nM), RON (44 nM), TrkA (7 nM), TrkB (4 nM), AurA (9 nM), AurB (25 nM)[8]
NVP-AEW541	150	140	Greater selectivity for IGF-1R in cell-based assays.[7]
GSK1838705A	2.0	1.6	ALK (0.5 nM)[7]
Ceritinib (LDK378)	8	7	ALK (0.2 nM), STK22D (23 nM)[7][8]
Picropodophyllin	1		Selective for IGF-1R. [7][8]

Experimental Protocols Biochemical Kinase Activity Assay (In Vitro)

This protocol describes a method to determine the in vitro inhibitory activity of **IGF-1R inhibitor-2** against purified human IGF-1R. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

Materials:



- Recombinant human IGF-1R (catalytic domain)
- Poly(Glu, Tyr) 4:1 peptide substrate
- IGF-1R inhibitor-2
- ATP
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- White, opaque 96-well plates
- Plate reader capable of measuring luminescence

Protocol:

- Reagent Preparation:
 - Prepare a stock solution of IGF-1R inhibitor-2 in DMSO. Further dilute the inhibitor to various concentrations in kinase buffer. Ensure the final DMSO concentration in the assay is ≤1%.
 - Prepare a solution of IGF-1R enzyme in kinase buffer. The optimal concentration should be determined empirically but is typically in the low ng/well range.[9]
 - Prepare a solution of the poly(Glu, Tyr) substrate and ATP in kinase buffer. The final concentration of ATP should be close to its Km for IGF-1R.[9]
- Assay Procedure:
 - Add 5 μL of the diluted IGF-1R inhibitor-2 or DMSO (vehicle control) to the wells of a 96well plate.
 - Add 10 μL of the IGF-1R enzyme solution to each well.



- Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- To initiate the kinase reaction, add 10 μL of the substrate/ATP mixture to each well.
- Incubate the plate for 60 minutes at 30°C.
- Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the subsequent luminescence.
- Measure the luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of IGF-1R inhibitor-2 relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Kinase Activity Assay

This protocol describes a method to assess the inhibitory activity of **IGF-1R inhibitor-2** in a cellular context using a luciferase reporter assay.[10][11] This assay measures the activation of a downstream transcription factor (e.g., Elk-1) that is regulated by the IGF-1R signaling pathway.

Materials:

- Human cancer cell line overexpressing IGF-1R (e.g., MCF-7)
- Cell line engineered with a luciferase reporter construct under the control of a serum response element (SRE)



- Cell culture medium (e.g., DMEM with 10% FBS)
- IGF-1 ligand
- IGF-1R inhibitor-2
- Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
- White, clear-bottom 96-well cell culture plates
- Luminometer

Protocol:

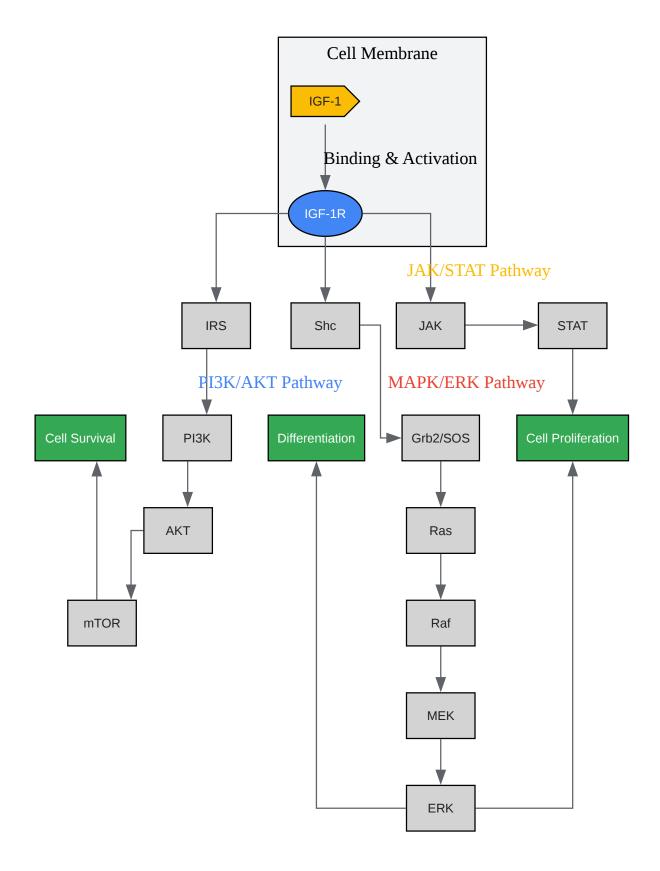
- Cell Culture and Plating:
 - Culture the reporter cell line in the recommended growth medium.
 - Seed the cells into a white, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
 - Incubate the plate overnight at 37°C in a 5% CO2 incubator.
- Assay Procedure:
 - The following day, aspirate the growth medium and replace it with a serum-free medium.
 Incubate for 4-6 hours to serum-starve the cells and reduce basal IGF-1R activity.
 - Prepare serial dilutions of IGF-1R inhibitor-2 in serum-free medium.
 - Pre-treat the cells by adding the diluted inhibitor or vehicle control (DMSO) to the wells.
 Incubate for 1-2 hours at 37°C.
 - Prepare a solution of IGF-1 ligand in serum-free medium at a concentration that elicits a submaximal response (EC80).
 - Add the IGF-1 ligand to the wells (except for the unstimulated control wells).
 - Incubate the plate for 6-24 hours at 37°C to allow for reporter gene expression.



- Luminescence Measurement:
 - Equilibrate the plate and the luciferase assay reagent to room temperature.
 - Aspirate the medium from the wells.
 - Add the luciferase assay reagent to each well according to the manufacturer's instructions.
 - Measure the luminescence using a luminometer.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of IGF-1R inhibitor-2 relative to the IGF-1 stimulated control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC50 value using a sigmoidal dose-response curve.

Mandatory Visualizations

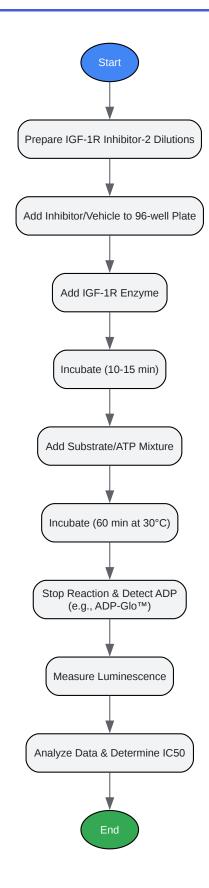




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Caption: IGF-1R Signaling Pathways.

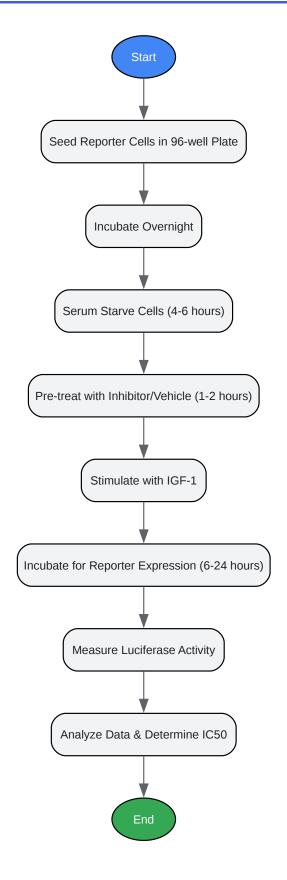




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Caption: Biochemical Kinase Assay Workflow.





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Caption: Cell-Based Luciferase Reporter Assay Workflow.



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